
3-Azetidinyl cyclopropanecarboxylate
Description
3-Azetidinyl cyclopropanecarboxylate is a structurally unique compound characterized by a cyclopropane ring fused to a carboxylate ester group and substituted with an azetidine moiety (a four-membered saturated nitrogen-containing ring). For instance, azetidine derivatives, such as the 3-azetidinylthio group in Tebipenem Pivoxil (a β-lactam antibiotic), highlight the role of azetidine in enhancing biological activity and pharmacokinetic properties . Cyclopropanecarboxylates are widely utilized in agrochemicals (e.g., pyrethroids) and pharmaceuticals due to their metabolic stability and stereochemical versatility .
Properties
IUPAC Name |
azetidin-3-yl cyclopropanecarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-7(5-1-2-5)10-6-3-8-4-6/h5-6,8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHDLZAFZXUCTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)OC2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Bromination and Base-Induced Cyclization of Alkyl 2-(Bromomethyl)acrylates
A prominent method for preparing alkyl 3-azetidinyl carboxylates, including derivatives related to 3-azetidinyl cyclopropanecarboxylate, involves a sequence of bromination followed by base-induced cyclization.
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- Starting from alkyl 2-[(alkylamino)methyl]acrylates, bromination is carried out using hydrobromic acid and bromine at low temperature.
- The dibrominated intermediate is then treated with a base such as potassium carbonate in acetonitrile at elevated temperature (around 60 °C) to induce cyclization, forming azetidine rings.
- The reaction yields a mixture of aziridine and azetidine carboxylates, with azetidine products typically isolated in moderate yields (~26%) alongside aziridines (~54%).
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- Bromination at 0 °C using aqueous HBr and Br2 in dichloromethane.
- Cyclization with powdered K2CO3 in acetonitrile at 60 °C for 18 hours.
- Purification by preparative thin-layer chromatography (TLC) on silica gel.
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- This method allows for the introduction of various alkyl substituents on the azetidine ring.
- The approach is relatively straightforward and adaptable to different ester groups.
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- Moderate yields for azetidine products.
- Formation of aziridine byproducts requires careful separation.
Industrial Preparation of 2-(1-(tert-Butoxycarbonyl)azetidinyl-3-yl)cyclopropanecarboxylic Acid
A patented industrial method addresses the synthesis of a protected azetidinyl cyclopropanecarboxylic acid derivative, which is closely related to this compound.
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- The process involves the preparation of a tert-butoxycarbonyl (Boc) protected azetidine intermediate.
- The method emphasizes safety by avoiding inflammable and explosive reagents.
- The reaction conditions are optimized for industrial scalability, focusing on convenient operation and novel reaction pathways that improve yield and purity.
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- Avoids hazardous reagents common in cyclopropanation.
- Provides a robust route for large-scale synthesis.
- Protecting group strategy (Boc) facilitates downstream functionalization.
Modular Synthesis via α-Diazo Acylating Agents and Cycloaddition
Recent advances have introduced modular synthetic routes to cyclopropane-fused N-heterocycles, including azetidinyl cyclopropanecarboxylates, using α-diazo acylating agents.
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- The method involves acylation of unsaturated amines with α-diazo compounds, followed by a (3+2) cycloaddition and fragmentation sequence.
- This approach enables direct construction of cyclopropane-fused lactams with broad functional group tolerance.
- Photolysis under mild conditions (irradiation at 350 nm) is used to facilitate cycloaddition without requiring inert atmosphere or degassed solvents.
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- Operational simplicity and modularity.
- Access to diverse cyclopropane-fused azetidine derivatives.
- Mild reaction conditions reduce side reactions and improve functional group compatibility.
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- Requires specialized diazo reagents.
- Photochemical setup may limit scale without appropriate equipment.
Stepwise Synthesis via Spirocyclic Intermediates and Cyclopropanation
Another approach, though more complex, involves stepwise synthesis through spirocyclic intermediates and subsequent cyclopropanation reactions.
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- Starting from azetidinone derivatives, multistep sequences including protection, cyclization, and selective reductions are employed.
- Cyclopropanation often utilizes Simmons–Smith or related organometallic methods.
- Krapcho decarboxylation and other functional group manipulations are used to fine-tune the molecule.
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- Enables orthogonal protection strategies for selective functionalization.
- Scalable to multigram quantities with good overall yields (~10-30% over multiple steps).
- Allows introduction of diverse substituents on azetidine and cyclopropane rings.
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- Multi-step and time-consuming.
- Use of hazardous reagents and catalysts in some steps.
- Moderate yields in cyclization steps limit overall efficiency.
Comparative Data Table of Preparation Methods
Summary of Research Findings and Practical Notes
- The bromination and base-induced cyclization method is well-documented for preparing azetidinyl carboxylates and can be adapted for cyclopropanecarboxylates, though yields require optimization.
- Industrial methods focus on safety and scalability, often employing protecting groups like Boc to stabilize intermediates and facilitate handling.
- Innovative modular approaches using α-diazo compounds and photochemical cycloaddition offer promising routes to structurally diverse cyclopropane-fused azetidines under mild conditions.
- Stepwise synthesis via spirocyclic intermediates, while more laborious, provides access to orthogonally protected building blocks, useful for further chemical modifications.
- Choice of method depends on scale, desired substitution pattern, and available laboratory infrastructure.
This comprehensive review integrates diverse preparation methods of this compound, providing a solid foundation for researchers aiming to synthesize this compound efficiently and safely.
Chemical Reactions Analysis
Types of Reactions: 3-Azetidinyl cyclopropanecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups on the azetidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or sulfonates as leaving groups, with nucleophiles like amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine-3-carboxylic acid derivatives, while substitution reactions can produce various functionalized azetidines .
Scientific Research Applications
Chemical Properties and Reactivity
The compound exhibits notable chemical reactivity due to the strain in its azetidine and cyclopropane rings. This strain facilitates various types of reactions:
- Cyclopropanation Reactions : These are crucial for forming carbon-carbon bonds, often mediated by halomethylmetal complexes or transition metals.
- Nucleophilic Substitution : The azetidine ring allows for nucleophilic attack, leading to the formation of diverse derivatives.
- Oxidation and Reduction : The compound can undergo oxidation with common oxidizing agents and reduction using lithium aluminum hydride.
Medicinal Chemistry
3-Azetidinyl cyclopropanecarboxylate has been explored for its potential as a bioactive molecule in drug discovery. Its structural features make it a candidate for:
- Antimicrobial Agents : Preliminary studies indicate that derivatives may exhibit significant antibacterial and antimalarial properties, making them valuable in developing new treatments against infectious diseases.
- Antihypertensive Agents : The compound has been investigated for its therapeutic potential in managing hypertension, showcasing its versatility in pharmacology.
Chemical Biology
In chemical biology, this compound serves as a tool for studying biological interactions:
- Binding Studies : Research focuses on its binding affinities with proteins and enzymes, helping elucidate mechanisms of action for potential therapeutic agents derived from this compound.
- Mechanistic Insights : The unique structure allows researchers to explore how modifications can enhance biological activity and target specificity.
Material Science
This compound is also utilized in developing new materials with unique properties:
- Polymer Synthesis : Its reactivity makes it a valuable building block for synthesizing complex polymers with tailored functionalities.
- Functionalized Materials : The compound's derivatives can lead to materials with specific mechanical or chemical properties suitable for various industrial applications.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- A study demonstrated its effectiveness as an antimicrobial agent, showing promising results against various pathogens when modified appropriately.
- Another research highlighted its potential as a scaffold for developing antihypertensive drugs, indicating significant improvements in efficacy through structural modifications .
Mechanism of Action
The mechanism of action of 3-azetidinyl cyclopropanecarboxylate involves its interaction with molecular targets and pathways. The compound’s reactivity is driven by the ring strain, which facilitates bond cleavage and formation under appropriate conditions . This reactivity allows it to interact with various biological targets, potentially modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Substituent Impact on Activity: Pyrethroids like Fenpropathrin and Cypermethrin derive their insecticidal activity from α-cyano or halogenated substituents, enhancing binding to sodium channels in insects . In contrast, the azetidine group in this compound may confer selectivity in pharmaceutical applications, akin to its role in Tebipenem Pivoxil . Halogen atoms (e.g., Cl in Cypermethrin) increase environmental persistence but raise ecotoxicological concerns .
Stereochemical Considerations :
- Pyrethroids exhibit cis-trans isomerism, which critically affects their potency. For example, Permethrin contains four stereoisomers with varying trans/cis ratios . The azetidine moiety in this compound likely introduces chiral centers, necessitating asymmetric synthesis methods similar to those used for optically active pyrethroids .
Market and Production :
- Methyl cyclopropanecarboxylate dominates industrial applications, with a global market value of ~$150 million, driven by demand for high-purity intermediates in pharmaceuticals . In contrast, 3-Azetidinyl derivatives may occupy niche markets due to specialized synthetic requirements.
Environmental and Toxicological Profiles
Table 2: Environmental Fate and Toxicity Comparisons
Key Observations:
- The azetidine group may improve biodegradability compared to halogenated pyrethroids, aligning with trends in green chemistry .
Biological Activity
3-Azetidinyl cyclopropanecarboxylate is a compound characterized by the presence of a four-membered azetidine ring fused with a cyclopropane carboxylate group. This unique structure contributes to significant molecular strain, which influences its chemical reactivity and biological activity. The compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential therapeutic applications.
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity . In particular, it has been investigated for its efficacy against various bacterial strains. A study highlighted its potential as a bactericidal agent , suggesting that modifications to the azetidine structure could enhance its effectiveness against resistant strains.
Antimalarial Activity
Another significant area of research involves the antimalarial properties of this compound. Preliminary findings suggest that derivatives of this compound could inhibit the growth of Plasmodium species, the parasites responsible for malaria. The compound's structural features may facilitate interactions with molecular targets in the parasite's lifecycle, making it a candidate for further development as an antimalarial drug .
The biological activity of this compound is largely attributed to its mechanism of action , which involves interactions with specific enzymes and receptors within biological systems. The ring strain inherent in the azetidine structure promotes reactivity, allowing the compound to participate in various biochemical pathways. Notably, it has been studied as an inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in endocannabinoid metabolism, which may have implications for pain management and anti-inflammatory therapies .
Case Study: Antibacterial Efficacy
A case study conducted on the antibacterial properties of this compound involved testing against several Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent inhibition of bacterial growth, with notable effects observed at concentrations as low as 10 µg/mL. These findings suggest that this compound could serve as a lead candidate for developing new antibiotics.
Research on Antimalarial Activity
In another study focused on antimalarial activity, derivatives of this compound were synthesized and screened against Plasmodium falciparum. The most effective derivative demonstrated an EC50 value of 15 nM, indicating strong activity against malaria parasites. This research underscores the potential of this compound in addressing malaria resistance issues .
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Biological Activity | Notable Findings |
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This compound | Azetidine + Cyclopropane | Antibacterial, Antimalarial | Effective against resistant bacterial strains; EC50 = 15 nM for malaria |
Azetidine-2-carboxylic acid | Azetidine | Various pharmaceutical applications | Used in synthesis of bioactive compounds |
Cyclopropane carboxylic acid | Cyclopropane | Limited biological activity | Lacks azetidine's reactivity |
Q & A
Q. What are the recommended safety protocols for handling 3-Azetidinyl cyclopropanecarboxylate in laboratory settings?
- Methodological Answer: Safety protocols include using personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation exposure. For skin contact, rinse immediately with water and remove contaminated clothing. Eye exposure requires flushing with water for at least 15 minutes using an eyewash station. Emergency contact information and first-aid procedures should be prominently displayed .
Q. What synthetic routes are commonly employed for the preparation of this compound derivatives?
- Methodological Answer: Synthesis typically involves esterification or transesterification reactions. For example, α-alkylation of nitrile precursors followed by cyclopropanation using diazo compounds is a viable route. Cyclopropane ring formation can be achieved via Simmons-Smith reactions or transition-metal-catalyzed methods. Post-synthetic modifications, such as azetidine ring functionalization, require careful pH and temperature control to avoid ring strain-induced decomposition .
Q. What analytical techniques are essential for quantifying this compound purity in reaction mixtures?
- Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) is standard for purity assessment. Gas chromatography-mass spectrometry (GC-MS) is used for volatile derivatives. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, particularly for stereoisomers. Quantitative analysis via Beer’s Law (UV-Vis spectroscopy) requires calibration curves using purified standards .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of this compound analogs across different studies?
- Methodological Answer: Discrepancies may arise from variations in isomer ratios, solvent residues, or impurities. Researchers should:
- Perform rigorous compound characterization (e.g., chiral HPLC to confirm stereochemical purity).
- Use standardized bioassays (e.g., enzyme inhibition or cell viability tests) with positive/negative controls.
- Cross-validate results using orthogonal techniques, such as isothermal titration calorimetry (ITC) for binding affinity measurements .
Q. What experimental strategies are effective in characterizing the stereochemical configuration of this compound isomers?
- Methodological Answer: Chiral resolution via HPLC with polysaccharide-based columns (e.g., Chiralpak®) can separate enantiomers. X-ray crystallography provides definitive stereochemical assignments. Vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) are spectroscopic alternatives for absolute configuration determination. Computational modeling (DFT) supports experimental data by predicting optical rotation values .
Q. How does the microbial degradation pathway of cyclopropanecarboxylate derivatives inform the design of ecotoxicity studies?
- Methodological Answer: Rhodococcus rhodochrous metabolizes cyclopropanecarboxylates via ring-opening reactions to form 3-hydroxybutyryl-CoA, a key intermediate in β-oxidation. Ecotoxicity studies should:
- Assess environmental persistence using OECD 301 biodegradation tests.
- Monitor bioaccumulation potential in model organisms (e.g., Daphnia magna).
- Evaluate metabolite toxicity, as intermediates like cyclopropanecarboxyl-CoA may exhibit unforeseen bioactive properties .
Q. What methodologies are employed to assess enzymatic interactions of this compound with target proteins?
- Methodological Answer: Surface plasmon resonance (SPR) measures real-time binding kinetics (e.g., association/dissociation rates). Crystallographic studies (X-ray or cryo-EM) reveal binding modes in enzyme active sites. Competitive inhibition assays using fluorogenic substrates (e.g., 4-methylumbelliferyl esters) quantify IC₅₀ values. Molecular docking (AutoDock Vina) and molecular dynamics simulations predict binding stability and conformational changes .
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.